N-(3-Bromo-2-nitrophenyl)methanesulfonamide
Description
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(3-bromo-2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUQXKDYDOPQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-nitrophenyl)methanesulfonamide typically involves the bromination and nitration of N-(dimethylphenyl)methanesulfonamide. The bromination is carried out using bromine in glacial acetic acid containing hydrobromic acid . The nitration process involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acids.
Reduction: The primary product is N-(3-amino-2-nitrophenyl)methanesulfonamide.
Substitution: Products depend on the nucleophile used but can include various substituted methanesulfonamides.
Scientific Research Applications
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-2-nitrophenyl)acetamide
- N-(3-Bromo-2-nitrophenyl)benzenesulfonamide
- N-(3-Bromo-2-nitrophenyl)urea
Uniqueness
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈BrN₂O₄S. The presence of a bromine atom and a nitro group on the phenyl ring enhances its reactivity and biological interactions. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrases and various proteases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can be reduced to form reactive intermediates, which may covalently bind to target proteins, thereby modulating their activity. The bromine atom contributes to the compound's binding affinity, allowing it to effectively inhibit enzyme function.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes involved in critical biological pathways:
- Carbonic Anhydrase Inhibition : The sulfonamide group is known to mimic the structure of bicarbonate, allowing it to bind to the active site of carbonic anhydrases, thus inhibiting their activity.
- Protease Inhibition : Studies have shown that this compound can inhibit serine proteases by binding to their active sites or allosteric sites, affecting their function .
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Nitro compounds are known for their anti-inflammatory activities. This compound may influence inflammatory pathways by modulating cytokine production and nitric oxide synthase (iNOS) activity .
- Antitumor Potential : Some nitro compounds have shown promise in cancer research; however, specific studies on this compound's antitumor effects are still limited.
Case Studies
- Inhibition of Hepatitis C Virus (HCV) Protease : A study indicated that similar compounds with methanesulfonamide groups exhibited potent inhibition of HCV protease, suggesting that this compound could possess similar antiviral properties .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of nitro-substituted phenylmethanesulfonamides showed varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further exploration into this compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-Bromo-3-nitrophenyl)methanesulfonamide | Similar structure with different substitution | Moderate enzyme inhibition |
| N-(3-Bromo-2-nitrophenyl)acetamide | Acetamide instead of sulfonamide | Antimicrobial properties observed |
| N-(3-Bromo-2-nitrophenyl)urea | Urea functional group | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
